CPPHA is a synthetic organic compound that acts as a positive allosteric modulator (PAM) of Group 1 metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [, , , ] Allosteric modulators bind to a site distinct from the primary ligand binding site and can either enhance (PAM) or inhibit (NAM, negative allosteric modulator) the receptor's response to its primary ligand. [, ] In the case of CPPHA, it potentiates the response of mGluR1 and mGluR5 to glutamate, the primary excitatory neurotransmitter in the brain. [, , ]
CPPHA functions as a PAM by binding to a novel allosteric site on both mGluR1 and mGluR5. [] This site is distinct from the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a known negative allosteric modulator of mGluR5. [, ] Binding of CPPHA to this unique site enhances the receptor's response to glutamate. [, ] Further research with a potent CPPHA analog, NCFP (N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide), demonstrated that PAMs acting at this site can display stimulus bias, selectively potentiating certain mGluR5-mediated responses while leaving others unaffected. []
CPPHA's main scientific application lies in the study of allosteric modulation of Group 1 mGluRs. [, , , ] It serves as a valuable tool to investigate the specific roles of mGluR1 and mGluR5 in various physiological processes and disease models. [] For example, CPPHA and its analogs can be used to:
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3